8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
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Overview
Description
8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is a chemical compound with potential therapeutic and industrial applications. This compound belongs to the class of coumarins, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione involves multiple steps. One common method includes the reaction of 7-amino-4-methylcoumarin with organic halides to form various derivatives . The reaction conditions typically involve the use of solvents like acetone and catalysts such as potassium carbonate under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, hydroxy derivatives, and quinones, which have diverse biological activities .
Scientific Research Applications
8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione involves its interaction with various molecular targets and pathways. It can inhibit bacterial DNA gyrase, leading to antimicrobial effects. Additionally, it may interact with inflammatory pathways, reducing inflammation and exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzofuran and Benzoxazol derivatives: These compounds also belong to the coumarin family and have similar antimicrobial and anti-inflammatory properties.
Uniqueness
8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
IUPAC Name |
8-[[butyl(methyl)amino]methyl]-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-3-4-11-25(2)14-19-20(26)10-9-16-17(13-22(27)30-23(16)19)18-12-15-7-5-6-8-21(15)29-24(18)28/h5-10,12-13,26H,3-4,11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWUWMIGSYIKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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